molecular formula C30H31NO4 B11165762 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide

2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide

Cat. No.: B11165762
M. Wt: 469.6 g/mol
InChI Key: SAFINUMKRQSFBZ-UHFFFAOYSA-N
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Description

2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

The synthesis of 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core structure, which is achieved through the condensation of salicylaldehyde with an appropriate β-ketoester.

    Formation of the Chromen-2-one Core: The reaction is carried out under basic conditions, typically using sodium hydroxide or potassium hydroxide as the base, in a suitable solvent such as ethanol or methanol.

    Introduction of the Hexyl Group: The hexyl group is introduced through an alkylation reaction using hexyl bromide or hexyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Amide Linkage: The final step involves the coupling of the chromen-2-one derivative with N-methyl-N-phenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Chemical Reactions Analysis

2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or hexyl groups can be replaced with other substituents using appropriate nucleophiles.

Mechanism of Action

The mechanism of action of 2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C30H31NO4

Molecular Weight

469.6 g/mol

IUPAC Name

2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxy-N-methyl-N-phenylacetamide

InChI

InChI=1S/C30H31NO4/c1-3-4-5-8-15-23-18-26-25(22-13-9-6-10-14-22)19-30(33)35-28(26)20-27(23)34-21-29(32)31(2)24-16-11-7-12-17-24/h6-7,9-14,16-20H,3-5,8,15,21H2,1-2H3

InChI Key

SAFINUMKRQSFBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)N(C)C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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